molecular formula C9H9FN2O3 B8747550 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Cat. No. B8747550
M. Wt: 212.18 g/mol
InChI Key: RFLFVSJCVSQTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol is a useful research compound. Its molecular formula is C9H9FN2O3 and its molecular weight is 212.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)azetidin-3-ol

InChI

InChI=1S/C9H9FN2O3/c10-8-3-6(12(14)15)1-2-9(8)11-4-7(13)5-11/h1-3,7,13H,4-5H2

InChI Key

RFLFVSJCVSQTKH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(Diphenylmethyl)-3-azetidinol hydrochloride (2.000 g, 7.29 mmol) was dissolved in methanol (75 mL) and treated with 6N HCl (1.20 mL, 7.29 mmol). Palladium hydroxide on carbon (0.200 g) was then added under a nitrogen stream. The reaction mixture was then shaken on a Parr apparatus under 40 psi of H2. After 16 h, TLC analysis (5% methanol/chloroform) revealed the starting material was consumed. The reaction mixture was filtered through Celite® and concentrated under reduced pressure to an amber oil. This material was dissolved in dimethylsulfoxide (29 mL) and the atmosphere replaced with nitrogen. Dipotassium hydrogen phosphate (5.07 g, 29.2 mmol) was added followed by 3,4-difluoronitrobenzene (0.966 mL, 8.75 mmol). The mixture was stirred at ambient temperature under nitrogen. After 3 h, TLC analysis (5% methanol/chloroform) revealed the reaction to be complete. The reaction mixture was diluted with water (250 mL) and extracted with chloroform (4×50 mL). The combined organic extracts were washed with water (2×50 mL) and brine, dried over sodium sulfate, filtered and concentrated in vacuo to give a yellow solid. Chromatography over silica gel (100 g), eluting with a gradient of 3-7% acetonitrile/chloroform afforded, after concentration of appropriate fractions, 1.00 g (65%) of the title compound as an orange solid with mp 130.5°-132° C. and MS(EI) 212 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
5.07 g
Type
reactant
Reaction Step Three
Quantity
0.966 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
65%

Synthesis routes and methods II

Procedure details

To a stirred solution of 1,2-difluoro-4-nitrobenzene (200 mg, 1.25 mmol, 1 eq) in THF (5 mL) was added TEA (0.26 mL, 1.88 mmol, 1.5 eq) and 3-hydroxyazetidine.HCl (205 mg, 1.88 mmol, 1.5 eq) at RT and refluxed for 24 h. THF was evaporated and the residue was washed with water (10 mL) to obtain 1-(2-fluoro-4-nitrophenyl)azetidin-3-ol (200 mg, 75%) as a solid (TLC: EtOAc/PE (3:7), Rf: 0.30).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
205 mg
Type
reactant
Reaction Step Two

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